molecular formula C10H20O B2759633 [(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol CAS No. 74458-65-4

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol

Cat. No. B2759633
CAS RN: 74458-65-4
M. Wt: 156.269
InChI Key: VEWDCYUJDMVTFQ-WPRPVWTQSA-N
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Description

“[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol” is a chemical compound with the CAS number 74458-65-4 . It has a molecular formula of C10H20O and a molecular weight of 156.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20O/c1-8-5-6-10(4,7-11)9(8,2)3/h8,11H,5-7H2,1-4H3/t8-,10-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Lipid Dynamics and Biological Membranes Methanol is used as a common solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Its impact on lipid dynamics, particularly on 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, suggests its potential in influencing the structure-function relationship associated with bilayer composition, which is crucial for cell survival and protein reconstitution (Nguyen et al., 2019).

Material Science and Nanoparticle Synthesis Methanol plays a role in the synthesis of Stober silica nanoparticles, as demonstrated through its interactions in the hydrolysis and condensation reactions of tetraethylorthosilicate (TEOS). The research highlights methanol's effect on particle size due to thermodynamic interactions, pointing to its importance in material synthesis processes (Green et al., 2003).

Catalysis and Organic Synthesis Methanol serves as a one-carbon building block in fine chemical synthesis, underdeveloped due to the high energetic demand of methanol dehydrogenation. Studies have shown its use in direct C–C coupling with allenes, furnishing higher alcohols that incorporate all-carbon quaternary centers (Moran et al., 2011). Furthermore, methanol has been used as both a C1 synthon and H2 source for selective N‐methylation of amines, showcasing its versatility in chemical synthesis (Sarki et al., 2021).

Environmental Applications Methanol-modified biochar has shown enhanced adsorption performance for tetracycline in aqueous solutions, indicating its potential for environmental cleanup and water treatment. This study emphasizes the role of methanol in modifying biochar to increase its efficacy for pollutant adsorption (Jing et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with this compound are H227, H315, H319, and H335 . These indicate that the compound is combustible, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Quaternary ammonium salts, a class of organocatalysts to which this compound belongs, have been used in chemical synthesis for the formation of C-C, C-N, and C-O bonds for half a century . They are essential tools in the pharmaceutical, agrochemical, and fine chemical industries . Future research may focus on the applications of these species in asymmetric synthesis and the mechanistic features underlying their modes of interaction with reagents .

properties

IUPAC Name

[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8-5-6-10(4,7-11)9(8,2)3/h8,11H,5-7H2,1-4H3/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWDCYUJDMVTFQ-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@](C1(C)C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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